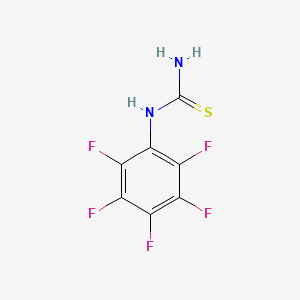

1-Pentafluorophenyl-2-thiourea

Descripción

Contextualization within Perfluorinated Organic Compounds Research

Perfluorinated organic compounds (PFCs) are characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This high bond strength confers properties such as high thermal stability, chemical inertness, and hydrophobicity. In the case of 1-Pentafluorophenyl-2-thiourea, the electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly influences the electronic properties of the adjacent thiourea (B124793) group. ontosight.ai

The pentafluorophenyl group is known to participate in anion–π interactions, a type of noncovalent interaction that is crucial in supramolecular chemistry. rsc.org Studies have shown that the directional binding of anions is a preferred interaction for pentafluorophenyl rings. rsc.org This characteristic is central to the application of this compound in the design of anion receptors and sensors. The presence of the fluorine atoms enhances the lipophilicity of the molecule, which can improve its ability to function within non-polar environments and cross biological membranes. ontosight.airsc.org

Significance of Thiourea Derivatives in Contemporary Chemistry

Thiourea derivatives, with the general structure (R1R2N)(R3R4N)C=S, are a versatile class of organic compounds with a wide range of applications. acs.org The thiourea moiety is an excellent hydrogen bond donor, a property that is fundamental to its role in molecular recognition and catalysis. researchgate.net The two N-H groups can form strong hydrogen bonds with anions and other electron-rich species, making thiourea derivatives effective as anion receptors. researchgate.net

In supramolecular chemistry, thioureas are utilized as building blocks for creating complex, self-assembling structures. acs.org Their ability to form predictable hydrogen bonding patterns allows for the construction of organized molecular assemblies, such as channels and cages, which can encapsulate guest molecules. acs.org This has led to their use in areas like crystal engineering, where they can template the arrangement of other molecules for specific photochemical reactions. acs.org

Furthermore, thiourea derivatives have been extensively investigated for their biological activities, including as antimicrobial, anticancer, and antiviral agents. ontosight.ainih.govmdpi.comrsc.org The ability of the thiourea group to interact with biological targets through hydrogen bonding is a key factor in its therapeutic potential. analis.com.my The incorporation of a thiourea functional group into more complex molecules is a common strategy in drug design to enhance binding affinity and biological efficacy. acs.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused overview of the chemical properties and research applications of this compound. The discussion will be strictly limited to its synthesis, structural features, and its role in supramolecular chemistry, particularly in anion recognition. The article will present detailed research findings, supported by data tables, to illustrate the key aspects of this compound's chemistry.

This outline will not cover dosage or administration information, nor will it delve into safety or adverse effect profiles. The focus remains solely on the fundamental chemical research concerning this compound.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of pentafluoroaniline with an appropriate isothiocyanate precursor. While specific synthetic procedures for this exact compound are not detailed in the provided search results, the general synthesis of N-aryl thioureas is a well-established chemical transformation.

Basic chemical and physical properties are summarized below:

| Property | Value | Reference |

| CAS Number | 715-60-6 | matrixscientific.comsynquestlabs.com |

| Molecular Formula | C7H3F5N2S | matrixscientific.comsynquestlabs.com |

| Molecular Weight | 242.17 g/mol | matrixscientific.comsynquestlabs.com |

| Melting Point | 156-158 °C | matrixscientific.com |

Supramolecular Chemistry and Anion Recognition

The combination of the hydrogen-bonding thiourea group and the electron-deficient pentafluorophenyl ring makes this compound and its derivatives potent anion receptors. researchgate.net The thiourea moiety provides the primary hydrogen-bonding sites for anion coordination, while the pentafluorophenyl group enhances the acidity of the N-H protons, leading to stronger binding. researchgate.net

Research has demonstrated that tripodal receptors incorporating the pentafluorophenyl thiourea unit exhibit high affinity and selectivity for certain anions, such as sulfate (B86663) and phosphate (B84403). researchgate.netresearchgate.net For instance, a tripodal hexaurea receptor functionalized with pentafluorophenyl groups showed a strong binding affinity for sulfate, with a binding constant (log K) of 5.55 in DMSO. researchgate.net

The anion-binding properties are often studied using techniques like ¹H NMR titration, which allows for the determination of binding constants and the elucidation of the binding mode. researchgate.netias.ac.in X-ray crystallography of anion-receptor complexes has provided direct evidence of the hydrogen bonding interactions between the thiourea N-H groups and the anion. rsc.orgias.ac.in In these structures, the pentafluorophenyl group can further stabilize the complex through anion–π interactions. rsc.org

The ability of these compounds to selectively bind and sense anions has significant implications for the development of new chemical sensors for environmental and biological monitoring. researchgate.netnih.gov For example, receptors based on this scaffold have been shown to facilitate the transport of anions across lipid membranes, highlighting their potential in supramolecular medicinal chemistry. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHDLIKBWNPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379762 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-60-6 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 715-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Strategies for 1 Pentafluorophenyl 2 Thiourea

Advanced Synthetic Routes to 1-Pentafluorophenyl-2-thiourea

The synthesis of this compound and related derivatives can be achieved through several advanced methodologies. These routes leverage the unique reactivity of fluorinated aromatic compounds and established principles of thiourea (B124793) formation.

The direct synthesis of thioureas from phenols is not a standard or widely documented method. The synthesis of this compound would typically involve the reaction of an amine (pentafluoroaniline) with a thiocarbonyl source. While pentafluorophenol (B44920) is a valuable starting material for other fluorinated compounds, its direct reaction with thiourea to form this compound is not a conventional approach. The synthesis of pentafluorophenol itself can be achieved from 2,3,4,5,6-pentafluoro-1-substituted benzene (B151609) through a one-pot reaction involving lithiation, esterification, hydrolysis, and oxidation. google.com However, converting the phenol (B47542) into the desired thiourea would require subsequent, non-trivial transformation steps, such as converting the phenol to an amine before reacting it with a thiocyanate (B1210189) source. The high cost and potential cytotoxicity associated with pentafluorophenol can also be limiting factors in its use as a starting material for larger-scale synthesis. rsc.org

A primary and effective method for synthesizing this compound and its derivatives is through the reaction of pentafluorophenyl isothiocyanate with a suitable amine. nih.govresearchgate.net This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

The general procedure involves adding an amine dropwise to a solution of pentafluorophenyl isothiocyanate in a dry solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org The mixture is typically stirred overnight. The reaction can be quenched with water, and the product is purified through extraction and solvent evaporation. rsc.org This method has been successfully used to synthesize a range of thiourea derivatives for various applications, including studies on their potential as inhibitors of adipogenesis. nih.govresearchgate.net

Table 1: Synthesis of Thiourea Derivatives from Isothiocyanates

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |

| Pentafluorophenyl isothiocyanate | Aromatic Amines | Not specified | Not specified | Pentafluorophenyl thiourea derivatives | nih.gov |

| Phenyl isothiocyanate | 1-Hexylamine | Dry DCM | Room Temp, Overnight | 1-Hexyl-3-phenylthiourea | rsc.org |

| Pentafluorophenyl isothiocyanate | 1-Hexylamine | Dry DCM | Room Temp, Overnight | 1-Hexyl-3-(pentafluorophenyl)thiourea | rsc.org |

The resulting data from this synthesis method allows for detailed structural analysis and investigation into structure-activity relationships. nih.gov

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, promoting atom economy. The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea to produce dihydropyrimidinones or their thione analogs. ias.ac.in

While this reaction doesn't synthesize this compound directly, it exemplifies how a thiourea moiety can be incorporated into a larger heterocyclic scaffold in a one-pot process. ias.ac.in For instance, tris(pentafluorophenyl)borane (B72294) has been used as a catalyst for the Biginelli reaction to create dihydropyrimidinethiones with excellent yields. ias.ac.in A plausible mechanism involves the catalyst activating the aldehyde, followed by condensation with thiourea and subsequent cyclization with the β-dicarbonyl compound. ias.ac.in This strategy could theoretically be adapted to use pentafluorobenzaldehyde (B1199891) as a starting component to generate complex structures containing the pentafluorophenyl group. The development of MCRs is a significant area of interest for creating libraries of compounds for pharmaceutical and material science applications. nih.govtandfonline.com

Catalysis-free synthetic routes are gaining attention due to their mild conditions and reduced environmental impact. One such pathway involves the reaction of propargylamines with isothiocyanates, which can lead to the formation of mixed thiazolidine-thiourea compounds. rsc.orgrsc.org The reaction proceeds under mild conditions and can be highly selective. rsc.orgunizar.esresearchgate.net

The proposed mechanism suggests that the first step is the formation of a thiourea intermediate from the reaction of the propargylamine (B41283) with the isothiocyanate. rsc.org This thiourea can then undergo an intramolecular cyclization to form a thiazoline (B8809763) or thiazolidine (B150603) derivative. rsc.org In some cases, the cyclic thiazoline can further react with an excess of isothiocyanate to yield more complex thiazolidine-thiourea adducts. rsc.orgresearchgate.net This method represents an atom-economical process where up to three reactant molecules are incorporated into the final product. rsc.orgunizar.es The choice of solvent can be crucial; for instance, using ethanol (B145695) tends to favor the formation of the cyclic thiazoline product, whereas using a less polar solvent like acetonitrile (B52724) may allow for the isolation of the initial thiourea intermediate. rsc.org

Functionalization and Derivatization of the Pentafluorophenyl Moiety

The pentafluorophenyl group is a versatile functional handle in organic synthesis, primarily due to its susceptibility to nucleophilic aromatic substitution.

The pentafluorophenyl (PFP) group is highly activated towards nucleophilic aromatic substitution (SNAr) because of the strong electron-withdrawing nature of the five fluorine atoms. nih.govscispace.com This reaction typically occurs with high regioselectivity at the para-fluorine atom (the fluorine atom at the 4-position relative to the point of attachment). nih.govscispace.com The substitution at the para position is thermodynamically favored over the ortho positions, which are sterically hindered. researchgate.net

This SNAr reaction provides a powerful tool for the post-synthetic modification of molecules containing a PFP group, such as this compound. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the para-fluorine atom, allowing for the introduction of diverse functional groups. nih.govscience.gov This strategy has been extensively used to modify complex molecules like porphyrins and dipyrranes, enabling the synthesis of multifunctionalized chromophores and other advanced materials. nih.govscispace.combeilstein-journals.org The ability to perform this substitution on a precursor before subsequent reactions or on the final molecule provides significant synthetic flexibility. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on PFP-Containing Scaffolds

| PFP-Containing Substrate | Nucleophile | Resulting Moiety | Application Context | Reference |

| 5-(PFP)-dipyrrane | Amines / Alcohols | para-Amino/Alkoxy-tetrafluorophenyl-dipyrrane | Synthesis of BODIPYs, porphyrins, corroles | nih.gov |

| Tetrakis(PFP)porphyrin | Various Nucleophiles | para-Substituted tetrafluorophenyl porphyrin | Photodynamic therapy | researchgate.net |

| Pentafluorobenzaldehyde | Amines / Alcohols | para-Substituted tetrafluorobenzaldehyde | Precursor for multifunctional tetrapyrroles | nih.govscispace.com |

This reactivity allows for the fine-tuning of a molecule's properties, such as solubility and biological activity, by introducing polar or functional groups onto the aromatic ring. nih.gov

Introduction of Chiral Auxiliaries for Asymmetric Synthesis

The inherent anion-binding capability of the thiourea functional group has made it a privileged scaffold in the field of asymmetric organocatalysis. The introduction of chirality, typically through the attachment of chiral auxiliaries, allows for the creation of enantiopure thiourea-based catalysts that can induce stereoselectivity in a variety of chemical transformations.

A prominent strategy involves the synthesis of C2-symmetric chiral thioureas where the thiourea unit is integrated into a larger, conformationally organized structure. sci-hub.se Research has demonstrated a scalable approach for preparing such catalysts by first reacting an N-Cbz protected amino acid with pentafluorophenyl trifluoroacetate. sci-hub.se This activated ester is then reacted with a diamine scaffold, such as 1,7-dimethyl-1,4,7,10-tetraazacyclododecane, to build the chiral framework. sci-hub.se The resulting complex is then converted to the final thiourea catalyst.

These chiral thioureas function as anion-binding catalysts. sci-hub.se For instance, they have been successfully employed to promote enantioselective protio-Pictet-Spengler reactions, yielding unprotected tetrahydro-β-carbolines in good yields and with high enantioselectivity. sci-hub.se The catalyst, in concert with a Brønsted acid co-catalyst, effectively controls the stereochemical outcome of the reaction. sci-hub.se The development of such catalysts is a key area of interest for producing enantioenriched 1,2-diamines, which are themselves valuable chiral auxiliaries and ligands. rsc.org

| Component Role | Example Compound/Moiety | Purpose |

|---|---|---|

| Chiral Source | L-Valine | Introduces chirality into the catalyst structure, enabling asymmetric induction. |

| Activating Group | Pentafluorophenyl Trifluoroacetate | Used to form an activated ester of the amino acid for efficient reaction with the scaffold. |

| Scaffold | 1,7-Dimethyl-1,4,7,10-tetraazacyclododecane | Provides a rigid, pre-organized framework to position the chiral groups and the thiourea binding site. |

| Final Functional Group | Thiourea | Acts as the anion-binding site, interacting with substrates to catalyze the reaction. |

Derivatization with Heterocyclic Scaffolds

The this compound core is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. A significant derivatization pathway is the conversion of thioureas into 1,3-thiazolidine derivatives, which are pharmacologically relevant scaffolds. unizar.es

A sustainable and efficient method has been developed for synthesizing 1,3-thiazolidin-2-imines and their tautomeric 4,5-dihydrothiazol-2-amine forms through a cascade process. unizar.es The process begins with the formation of a thiourea intermediate from an isothiocyanate (such as pentafluorophenyl isothiocyanate) and an amine. unizar.es This intermediate then undergoes an in-situ intramolecular cyclization to form the thiazolidine ring. unizar.esrsc.org

Notably, the electronic properties of the substituent on the isothiocyanate play a key role. The presence of the electron-withdrawing pentafluorophenyl group on the thiourea intermediate facilitates the cyclization step to such an extent that it can proceed directly without the need for a base, which is often required for less activated derivatives. unizar.es A plausible mechanism involves an equilibrium between the thiourea and its isothiourea tautomer, with the latter undergoing the nucleophilic attack to close the ring. unizar.es

Further studies have shown that reacting primary propargylamines with isothiocyanates can selectively form 2-aminothiazoline derivatives, proceeding through a thiourea intermediate. rsc.org A proposed mechanism suggests the formation of a reactive allene (B1206475) intermediate from the thiourea, which is favored in polar solvents and subsequently cyclizes. rsc.org

| Starting Materials | Key Intermediate | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pentafluorophenyl isothiocyanate, Amine (e.g., 4-anisidine), Ethanolamine | 1-Pentafluorophenyl-3-(substituted)-2-thiourea | 1,3-Thiazolidin-2-imine / 4,5-Dihydro-1,3-thiazol-2-amine | unizar.es |

| Isothiocyanate, Primary Propargylamine | Thiourea derivative | 2-Amino-2-thiazoline | rsc.org |

| Isothiocyanate, Secondary Propargylamine | Thiourea derivative | 2-Iminothiazolidine | rsc.org |

Synthetic Accessibility and Scalability Considerations

The primary synthesis of this compound and its N-substituted derivatives is generally accessible, relying on the straightforward reaction between pentafluorophenyl isothiocyanate and a suitable primary or secondary amine. nih.gov This reaction is often high-yielding and can be performed under mild conditions, typically at room temperature. unizar.es

The scalability of these synthetic procedures is a key consideration for their practical application. Research into the synthesis of derivatized heterocycles has shown promising results in this regard. For example, the cascade synthesis of a 1,3-thiazolidine derivative was successfully conducted on a 10 mmol scale, producing 2.61 grams of the final product in just two hours, demonstrating the process's scalability. unizar.es

Furthermore, there is a focus on developing sustainable synthetic methodologies. These include the use of safer, "green" solvents like ethyl-L-lactate, achieving high yields with short reaction times, and simplifying purification by isolating products through simple filtration. unizar.es Such improvements reduce energy consumption and the use of hazardous chemicals, making the processes more industrially viable. unizar.es

The choice of solvent can also be a critical factor in the accessibility of specific intermediates. In the synthesis of thiazoline derivatives, using ethanol as a solvent led directly to the cyclized product, while changing the solvent to the less polar acetonitrile allowed for the successful isolation of the intermediate thiourea. rsc.org This highlights how reaction conditions can be tuned to selectively access either the intermediate or the final product, which is a crucial aspect of synthetic control and accessibility. The development of chiral thiourea catalysts has also been described as an "easy and scalable" preparation. sci-hub.se

| Factor | Observation / Finding | Significance | Reference |

|---|---|---|---|

| Basic Synthesis | Reaction of pentafluorophenyl isothiocyanate with an amine. | A direct and generally high-yielding route to the thiourea core structure. | nih.gov |

| Reaction Conditions | Often performed at room temperature with short reaction times (e.g., ~2 hours). | Low energy consumption and high throughput, favoring scalability. | unizar.es |

| Demonstrated Scale | Successful synthesis performed on a 10 mmol scale, yielding >2.5 g of a heterocyclic derivative. | Provides concrete evidence of the potential for large-scale production. | unizar.es |

| Solvent Choice | Ethanol favored direct cyclization to heterocycle; acetonitrile allowed isolation of the thiourea intermediate. | Demonstrates that reaction outcomes can be controlled by solvent selection, enhancing synthetic utility. | rsc.org |

| Sustainability | Use of green solvents (ethyl-L-lactate) and isolation by filtration. | Reduces environmental impact and simplifies the manufacturing process, which is crucial for industrial application. | unizar.es |

Coordination Chemistry and Supramolecular Assembly of 1 Pentafluorophenyl 2 Thiourea

Ligand Design Principles for Metal Complexation

The design of ligands for specific applications in metal complexation hinges on a deep understanding of the electronic and steric factors that govern their coordination behavior. In the case of 1-pentafluorophenyl-2-thiourea, both the thiourea (B124793) backbone and the pentafluorophenyl substituent play crucial roles in determining how the ligand interacts with metal ions.

Thiourea and its derivatives are well-established ligands in coordination chemistry, capable of adopting several coordination modes. mdpi.com The presence of both sulfur and nitrogen donor atoms allows for versatile binding to metal centers. The most common coordination mode is monodentate, where the thiourea ligand binds to a metal ion through its sulfur atom. mdpi.com However, depending on the nature of the metal, the other ligands present, and the reaction conditions, thiourea derivatives can also act as bidentate chelating ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a four-membered ring. mdpi.comtandfonline.com This chelation is often observed in complexes with platinum group metals. tandfonline.com

Furthermore, thiourea ligands can act as bridging ligands, connecting two or more metal centers. This can occur through the sulfur atom, forming a simple M-S-M bridge, or in a more complex fashion involving both sulfur and nitrogen atoms. mdpi.com The ability of thiourea derivatives to form both intramolecular hydrogen bonds and intermolecular hydrogen bonds with other ligands or solvent molecules further adds to the complexity and tunability of their coordination chemistry. mdpi.com

| Coordination Mode | Description | Example |

|---|---|---|

| Monodentate (S-coordination) | The ligand binds to a single metal center through the sulfur atom. | [M(thiourea)n] |

| Bidentate (S,N-chelation) | The ligand binds to a single metal center through both the sulfur and a nitrogen atom, forming a chelate ring. | [M(thiourea-derivative)2] |

| Bridging (μ-S) | The sulfur atom of the ligand bridges two metal centers. | [M2(μ-thiourea)L_n] |

The introduction of a pentafluorophenyl (C₆F₅) group onto the thiourea backbone significantly modifies its coordination properties. The C₆F₅ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. vt.edu This electronic effect has several important consequences:

Enhanced Acidity of N-H Protons: The electron-withdrawing nature of the C₆F₅ group increases the acidity of the N-H protons of the thiourea moiety. This can facilitate deprotonation and the formation of anionic ligands, which can influence the charge and stability of the resulting metal complexes.

Steric Effects: The bulky pentafluorophenyl group can exert significant steric hindrance around the coordination site. This can influence the coordination geometry of the metal center and may favor the formation of complexes with lower coordination numbers. mdpi.comunirioja.es

Non-covalent Interactions: The fluorine atoms of the C₆F₅ group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, with other ligands or solvent molecules. These interactions can play a crucial role in the formation of supramolecular assemblies and can influence the crystal packing of the metal complexes. mdpi.com

Metal Complexation Studies

The unique properties of this compound have led to its use in the synthesis of a variety of metal complexes. The combination of a soft sulfur donor, nitrogen donors, and the electron-withdrawing C₆F₅ group allows for the formation of stable complexes with a range of transition metals.

Complexes of this compound with various metals have been synthesized and characterized. For instance, gold(I) and silver(I) complexes have been prepared, often exhibiting linear or three-coordinate geometries. unizar.es The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as a metal salt or a pre-formed complex, with the thiourea ligand in an appropriate solvent.

For example, gold(I) complexes can be synthesized by reacting a gold(I) precursor like [AuCl(tht)] (tht = tetrahydrothiophene) with the thiourea derivative. unizar.es Similarly, silver(I) complexes can be obtained from silver salts like silver trifluoromethanesulfonate (B1224126) (AgOTf). unizar.es Copper complexes, particularly with the pentafluorophenyl group, have also been investigated, with the C₆F₅ group influencing the aggregation and photophysical properties of the resulting copper clusters. researchgate.net While less common, nickel(II) complexes with thiourea derivatives have been synthesized, often resulting in square-planar geometries. researchgate.net

The characterization of these complexes relies on a combination of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction is a powerful tool for determining the precise solid-state structure of these coordination compounds, revealing details about bond lengths, bond angles, and intermolecular interactions. unizar.es

Spectroscopic techniques are indispensable for understanding the structure and bonding in coordination compounds of this compound, both in solution and in the solid state.

¹H NMR spectroscopy is a particularly valuable tool for studying host-guest interactions in solution. acs.org The chemical shifts of the N-H protons of the thiourea moiety are highly sensitive to their environment and can provide direct evidence for the formation of hydrogen bonds with guest molecules. researchgate.net

In the context of supramolecular chemistry, this compound and its derivatives can act as receptors for anions. The binding of an anion to the receptor through hydrogen bonding interactions with the N-H protons leads to a downfield shift in the ¹H NMR signals of these protons. The magnitude of this shift can be used to determine the strength of the interaction and to calculate the association constant (Kₐ) for the host-guest complex. acs.orgnih.gov

NMR titration experiments, where the concentration of the guest is systematically varied while the concentration of the host is kept constant, are commonly employed to study these interactions. acs.orgnih.gov By monitoring the changes in the chemical shifts of the host's protons, a binding isotherm can be constructed, from which the stoichiometry and binding affinity of the complex can be determined. nih.gov Diffusion-ordered spectroscopy (DOSY) is another NMR technique that can be used to probe host-guest interactions by measuring the diffusion coefficients of the host and guest species in solution. nih.gov

| System | Proton | Chemical Shift (δ, ppm) - Free Host | Chemical Shift (δ, ppm) - Host-Guest Complex | Δδ (ppm) |

|---|---|---|---|---|

| Thiourea Receptor + Anion | N-H | ~8.0 - 9.0 | >9.0 | >1.0 |

Spectroscopic and Structural Elucidation of Coordination Compounds

X-ray Diffraction (XRD) Analysis of Crystal Structures

X-ray diffraction (XRD) has been an indispensable tool for elucidating the three-dimensional structures of this compound and its complexes in the solid state. mdpi.comtubitak.gov.tr These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and assembly in supramolecular architectures.

In the crystalline state, thiourea derivatives, including those with pentafluorophenyl substituents, are known to form extensive networks of hydrogen bonds. acs.org For instance, the analysis of cocrystals of thiourea with various olefins has revealed that the thiourea molecules can act as templates, pre-orienting the guest molecules for specific photochemical reactions. acs.org The packing arrangements in these cocrystals are dictated by hydrogen bonds between the thiourea's anti hydrogens and nitrogen atoms on the guest molecules. acs.org

Furthermore, XRD studies on fluorine-functionalized thiosemicarbazones and their cyclometallated palladium compounds have demonstrated the coordination of the thiosemicarbazone ligand to the metal center. mdpi.com The crystal structures confirm the proposed molecular geometries and provide a comparative analysis of bond distances and angles between the free ligand and the metal complex. mdpi.com For example, a fluorine-functionalized thiosemicarbazone was found to crystallize in a monoclinic system, while its palladium complex adopted a triclinic system. mdpi.com

The structural data obtained from XRD is fundamental for interpreting the outcomes of other analytical techniques and for designing new molecules with tailored solid-state properties. The ability of the pentafluorophenyl group to participate in various non-covalent interactions, such as anion-π interactions, further enriches the structural chemistry of these compounds. researchgate.net

Crystal System Data for a Fluorine-Functionalized Thiosemicarbazone and its Palladium Complex mdpi.com

| Compound | Crystal System | Space Group |

| Thiosemicarbazone Ligand (3a) | Monoclinic | P2₁/n |

| Cyclometallated Compound (4b) | Triclinic | P-1 |

UV-Vis and Circular Dichroism (CD) Spectroscopy for Supramamolecular Binding

UV-Vis and Circular Dichroism (CD) spectroscopy are powerful techniques for studying the supramolecular binding events of this compound derivatives in solution. researchgate.netjyu.fi These methods are particularly useful for monitoring the complexation of chiral molecules and for determining the stoichiometry and binding affinities of host-guest systems.

The supramolecular binding of chiral thioureas, such as Takemoto's catalyst, to zinc porphyrins has been investigated using UV-Vis and CD spectroscopy. researchgate.netresearcher.life The addition of the thiourea guest to the porphyrin host leads to noticeable changes in the porphyrin's UV-Vis spectrum, including bathochromic shifts of the Soret and Q bands. researchgate.net These spectral changes are indicative of a complexation event.

The binding process often induces a CD signal in the Soret band region of the achiral porphyrin host, a phenomenon that is crucial for the chiroptical sensing of the chiral thiourea. researchgate.net The intensity of the induced CD signal can be correlated with the concentration of the chiral guest, allowing for the determination of binding constants. The association constants for these interactions are influenced by the electronic properties of both the porphyrin and the thiourea, with electron-withdrawing groups on the porphyrin and electron-donating groups on the thiourea generally leading to stronger binding. researchgate.netresearcher.life

Titration experiments monitored by UV-Vis spectroscopy are commonly used to determine the binding stoichiometry, often revealing a 1:1 or 1:2 host-guest ratio. researchgate.netresearchgate.net For example, the complexation of chiral 2-aminocyclohexyl arylthioureas with zinc porphyrins induces a moderate CD signal in the Soret region, which is attributed to the asymmetric bending of the porphyrin plane upon coordination of the chiral guest. worldscientific.com

Spectroscopic Changes Upon Supramolecular Binding of Thioureas to Zinc Porphyrins researchgate.net

| Spectroscopic Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | Bathochromic shifts of Soret and Q bands | Complex formation between porphyrin and thiourea |

| Circular Dichroism (CD) | Induction of CD signal in the Soret band region | Chirality transfer from the chiral guest to the achiral host |

Thermodynamics of Metal-Ligand Binding

The thermodynamics of metal-ligand binding involving this compound and related compounds are critical for understanding the stability and selectivity of the resulting complexes. The pentafluorophenyl group significantly influences the electronic properties of the thiourea ligand, which in turn affects its coordination behavior towards metal ions.

The interaction between a ligand and a metal center is often a complex interplay of various forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. wikipedia.org In the context of thiourea-based ligands, the binding to a metal can be controlled through the "first coordination sphere," which involves the direct interaction of the ligand with the metal, and the "second coordination sphere," where non-covalent interactions like hydrogen bonding play a crucial role. uva.nl

For instance, the binding of thiourea-functionalized ligands to rhodium complexes has been shown to be highly effective in asymmetric catalysis. uva.nl The thiourea moiety can form hydrogen bonds with the substrate, pre-organizing it for the catalytic transformation and enhancing the enantioselectivity of the reaction. uva.nl

The thermodynamics of anion binding to pentafluorophenyl-substituted receptors have also been studied. A tripodal pentafluorophenyl thiourea receptor has been shown to form stoichiometric complexes with anions like H₂PO₄⁻, facilitating their extraction from an aqueous phase into an organic phase. acs.org The strength of these interactions can be quantified by determining the binding constants, which provide a measure of the stability of the complex. The binding affinity is often enhanced by the electron-withdrawing nature of the pentafluorophenyl groups, which increases the acidity of the thiourea N-H protons and their ability to act as hydrogen bond donors.

Supramolecular Architectures and Self-Assembly

The ability of this compound to participate in directional and predictable non-covalent interactions makes it a valuable building block in supramolecular chemistry. Its self-assembly properties lead to the formation of well-defined architectures with potential applications in various fields.

Hydrogen Bonding Interactions in Thiourea Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of thiourea-based molecules. researchgate.net The thiourea group possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), enabling the formation of robust and directional interactions.

In the solid state, thioureas often form dimeric or polymeric structures through N-H···S hydrogen bonds. The presence of the pentafluorophenyl group can influence the strength and geometry of these hydrogen bonds due to its electron-withdrawing nature, which increases the acidity of the N-H protons. researchgate.net This enhanced acidity can lead to stronger hydrogen bonds and more stable supramolecular assemblies.

Furthermore, the thiourea moiety can act as a template in co-crystallization experiments, directing the arrangement of guest molecules through specific hydrogen bonding patterns. acs.org For example, thiourea has been used to template the photodimerization of various olefins by orienting them in a specific manner within the crystal lattice. acs.org The interaction typically involves the anti-hydrogens of the thiourea molecule hydrogen bonding to nitrogen atoms of the guest molecules. acs.org

In addition to self-assembly, thiourea derivatives are widely used as organocatalysts that operate through hydrogen bonding. researchgate.net They can activate substrates by forming hydrogen bonds, for example, with carbonyl groups, thereby facilitating reactions such as the Diels-Alder reaction. researchgate.net

Anion Recognition and Transport Phenomena

The acidic N-H protons of the thiourea group make this compound and its derivatives excellent candidates for anion recognition. researchgate.netnih.gov These neutral receptors can bind anions through hydrogen bonding interactions, often with high affinity and selectivity.

The pentafluorophenyl group plays a crucial role in enhancing the anion binding properties. Its strong electron-withdrawing effect increases the acidity of the thiourea protons, making them more effective hydrogen bond donors. researchgate.net This leads to stronger interactions with anions compared to non-fluorinated analogues. Receptors incorporating the pentafluorophenylthiourea motif have shown selectivity for various anions, including halides and oxoanions. researchgate.netscispace.com

For instance, a tripodal receptor featuring pentafluorophenyl-substituted urea (B33335) groups demonstrated fluoride (B91410) encapsulation within its C₃ᵥ-symmetric cleft, held in place by six hydrogen bonds. researchgate.net The same receptor could also encapsulate a sulfate (B86663) ion within a supramolecular cage formed by a 1:2 guest-host complex. researchgate.net The enhanced binding affinity of the pentafluorophenyl-substituted receptor compared to its non-fluorinated counterpart highlights the importance of the fluorinated aromatic ring. researchgate.net

Beyond simple recognition, these receptors can also facilitate the transport of anions across lipid membranes. Tris(thiourea) receptors have been shown to transport hydrophilic anions like sulfate across vesicle membranes. researchgate.net This transport is believed to occur through a process where the receptor encapsulates the anion, shields its charge, and carries it through the nonpolar membrane. A tripodal pentafluorophenyl thiourea receptor has also been utilized to extract phosphate (B84403) from water into an organic solvent. acs.org

Host-Guest Chemistry with Macrocyclic and Cage Systems

The principles of host-guest chemistry, which involve the formation of complexes between a larger host molecule and a smaller guest molecule, are central to the application of this compound in supramolecular systems. wikipedia.org While this specific thiourea is often part of a larger host system, its functional group is key to the binding event.

Macrocyclic and cage-like hosts incorporating thiourea moieties are designed to create pre-organized cavities for the selective binding of guests. thno.org The pentafluorophenyl group can contribute to the rigidity and structural definition of these hosts, as well as enhance their binding capabilities through anion-π interactions. researchgate.net

An example of this is the use of a tripodal pentafluorophenyl-substituted urea receptor, which forms a cage-like structure to encapsulate anions like fluoride and sulfate. researchgate.net In this system, the tripodal scaffold pre-organizes the thiourea binding sites to form a well-defined cavity that is complementary in size and shape to the guest anion. The encapsulation of the guest is a result of multiple hydrogen bonding interactions within this host-guest complex. researchgate.net

The mechanical bond in rotaxanes can also influence the reactivity of a thiourea group. In a thiourea-based rotaxane, the macrocycle can sterically hinder the thiourea function, preventing it from reacting with electrophilic substrates and enabling its use as a phase-transfer catalyst in reactions like nucleophilic fluorination. nih.gov The crystal structure of such a rotaxane revealed that the macrocycle is positioned over the binding site, interacting via hydrogen bonds. nih.gov

Catalytic Applications and Mechanistic Investigations of 1 Pentafluorophenyl 2 Thiourea and Its Derivatives

Organocatalysis Utilizing Thiourea (B124793) Scaffolds

Thiourea derivatives have emerged as a prominent class of organocatalysts, primarily due to their capacity to form strong hydrogen bonds with various functional groups. This ability stems from the two acidic N-H protons on the thiourea moiety. The acidity, and therefore the hydrogen-bonding strength, can be significantly enhanced by attaching electron-withdrawing groups to the nitrogen atoms. The pentafluorophenyl group is a powerful electron-withdrawing substituent, making 1-pentafluorophenyl-2-thiourea and its derivatives particularly effective hydrogen-bond donors in catalytic applications.

Dual Activation Mechanisms via Hydrogen Bonding

A key feature of thiourea organocatalysis is the ability of the catalyst to activate substrates through a dual hydrogen-bonding mechanism. The geometric arrangement of the two N-H protons allows them to form a bidentate, "clamp-like" interaction with electrophilic functional groups, such as carbonyls, nitro groups, or imines. This simultaneous hydrogen bonding polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack.

In catalysts derived from this compound, the strong electron-withdrawing nature of the C₆F₅ group significantly increases the acidity of the N-H protons, leading to stronger and more effective hydrogen bonds. Research has shown that such electron-deficient thioureas favor a trans-trans conformation of the N-H protons, which is pre-organized for establishing the double hydrogen bond with a substrate.

Furthermore, many advanced thiourea catalysts are bifunctional, incorporating a Lewis basic site (e.g., a tertiary amine) in addition to the thiourea moiety. This design enables a cooperative, dual activation of both the electrophile and the nucleophile. The thiourea part activates the electrophile via hydrogen bonding, while the basic amine group deprotonates the nucleophile, increasing its reactivity. This synergistic activation strategy is highly effective in a wide range of asymmetric reactions.

Asymmetric Catalysis and Enantioselective Transformations

Chiral, non-racemic thiourea derivatives are highly valued as organocatalysts for enantioselective reactions. By creating a chiral microenvironment around the activated substrate, these catalysts can effectively direct the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. The pentafluorophenyl group, while not chiral itself, plays a crucial role by enhancing the binding affinity and catalytic activity of the chiral scaffold to which it is attached.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction that has been extensively studied using thiourea organocatalysis. Bifunctional thiourea catalysts are particularly effective, simultaneously activating the electrophilic Michael acceptor (e.g., a nitroolefin) through hydrogen bonding with the nitro group and activating the nucleophile (e.g., a malonate or ketone) via deprotonation by the catalyst's basic moiety.

In a notable example, an isothiourea-catalyzed Michael addition-lactamization protocol utilizes α,β-unsaturated pentafluorophenyl esters as substrates and various thioureas as nucleophiles. nih.govacs.orgnih.gov This process generates iminothiazinanone heterocycles with high enantioselectivity, often achieving up to 99:1 enantiomeric ratio (er). nih.govacs.orgnih.gov Mechanistic studies indicate that the catalytically liberated pentafluorophenoxide can deprotonate the electron-deficient thiourea nucleophile, activating it for the subsequent reversible thia-Michael addition. nih.govacs.orgnih.gov

| Catalyst Type | Michael Acceptor | Nucleophile | Product | Enantiomeric Ratio (er) |

| Chiral Isothiourea | α,β-Unsaturated Pentafluorophenyl Ester | Symmetrical/Unsymmetrical Thiourea | Iminothiazinanone | Up to 99:1 |

The aza-Friedel-Crafts reaction, involving the addition of an electron-rich aromatic ring (like an indole or pyrrole) to an imine, is a powerful method for synthesizing α-arylamines. Chiral bifunctional thiourea catalysts have been successfully employed to render this reaction enantioselective. nih.govbuchler-gmbh.com The thiourea moiety activates the imine electrophile by forming hydrogen bonds with the nitrogen atom, thereby lowering the energy of the transition state for the nucleophilic attack by the indole.

The general mechanism involves the thiourea's two N-H groups binding to the imine, which enhances its electrophilicity. When the catalyst also contains a basic site, it can interact with the N-H proton of the indole, increasing its nucleophilicity. rsc.org This dual activation within the chiral environment of the catalyst allows for the formation of the C-C bond with high stereocontrol. While specific examples focusing solely on this compound are not prevalent, the established efficacy of catalysts bearing other electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) in aza-Friedel-Crafts reactions underscores the potential of the pentafluorophenyl scaffold in this transformation. buchler-gmbh.com

| Catalyst Type | Electrophile | Nucleophile | Key Catalyst Interaction |

| Chiral Bifunctional Thiourea | Isatin-derived Ketimine | Indole / Naphthol | H-bonding to imine nitrogen |

| Chiral Thiourea-Phosphoric Acid | N-Boc-imine | Pyrrole / Indole | Dual H-bonding activation |

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. Thiourea-based organocatalysts have emerged as a promising metal-free solution for activating glycosyl donors. rsc.org Catalysts such as Schreiner's thiourea and specifically designed bis-thioureas can activate glycosyl donors (e.g., glycosyl chlorides or 2-nitroglycals) through hydrogen bonding, facilitating their reaction with glycosyl acceptors (alcohols). nih.govnih.govnih.gov

The mechanism is thought to involve the thiourea acting as a Brønsted acid, protonating the glycosyl donor to facilitate the departure of the leaving group and formation of an oxocarbenium ion intermediate. nih.gov In other cases, a cooperative mechanism where the catalyst simultaneously activates both the electrophilic donor and the nucleophilic acceptor via hydrogen bonds is proposed, reminiscent of the action of glycosyltransferase enzymes. nih.gov This approach has been used to synthesize challenging 1,2-cis- and 2-deoxy-β-glycosides with high stereoselectivity. nih.gov The use of bifunctional thiourea catalysts has also enabled the direct and highly α-stereoselective glycosylation of 2-nitrogalactals. nih.gov

| Catalyst System | Glycosyl Donor | Glycosyl Acceptor | Selectivity |

| Bis-Thiourea | Glycosyl Chloride | Alcohols, Monosaccharides | High β-selectivity |

| Thiouracil | Galactals | Alcohols, Sulfonamides | High α-selectivity |

| Cinchona/Thiourea | 2-Nitrogalactals | Alcohols, Glycopeptides | High α-selectivity |

Organocatalytic Ring-Opening Polymerization (ROP) is a key method for producing biodegradable and biocompatible polyesters, such as polylactide (PLA). Thiourea-based systems are highly effective for this transformation, typically operating through a bifunctional mechanism in conjunction with a base or an alkoxide initiator. polympart.comrsc.org

In this cooperative catalytic cycle, the thiourea activates the carbonyl group of the cyclic ester monomer (e.g., lactide) via hydrogen bonding. polympart.com This activation makes the monomer more electrophilic and susceptible to attack by the initiator, which is typically an alcohol. Simultaneously, a basic co-catalyst (like an amine or an alkoxide) activates the alcohol initiator by deprotonation, enhancing its nucleophilicity. polympart.comrsc.org This dual activation leads to rapid and controlled polymerization, yielding polymers with predictable molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.1), which is characteristic of a living polymerization. polympart.com The acidity of the thiourea catalyst is a critical parameter; deprotonation of the thiourea by a strong base can generate a thioimidate anion, which acts as a highly active bifunctional catalyst for ROP. polympart.com

| Catalyst System | Monomer | Key Features | Resulting Polymer |

| Thiourea / Tertiary Amine | Lactide, Caprolactone | Dual activation of monomer and initiator | Well-defined polyesters, narrow PDI |

| Thiourea / Alkoxide | L-Lactide | Formation of thioimidate adduct | Highly isotactic polylactide, fast kinetics |

| N-Heterocyclic Olefin / Thiourea | rac-Lactide | High activity and stereoselectivity | Highly isoselective polylactide (Pm = 0.93) |

Mechanistic Studies of Catalytic Processes

Mechanistic investigations into reactions catalyzed by thiourea derivatives, particularly in processes involving pentafluorophenyl esters, have provided significant insights into the reaction pathways and the nature of key intermediates. In isothiourea-catalyzed reactions that utilize α,β-unsaturated pentafluorophenyl esters, a detailed catalytic cycle has been proposed. nih.gov

The cycle often begins with the activation of the pentafluorophenyl ester by the isothiourea catalyst, leading to the formation of a highly reactive acyl ammonium intermediate. nih.gov A crucial finding from mechanistic studies is the role of the pentafluorophenoxide anion, which is liberated during the formation of the acyl ammonium species. This aryloxide is basic enough to deprotonate the N-H proton of an electron-deficient thiourea. nih.gov This deprotonation is a key step, as it generates a thiourea anion that can act as a potent nucleophile.

The proposed reaction pathway then involves the nucleophilic attack of the deprotonated thiourea on the activated substrate. For example, in a Michael addition-lactamisation protocol, the thiourea anion adds to the α,β-unsaturated acyl ammonium intermediate. nih.gov Subsequent proton transfer and intramolecular cyclization lead to a tetrahedral intermediate. The final step is the collapse of this intermediate, which releases the product and regenerates the catalyst, thus closing the catalytic cycle. nih.gov Crossover experiments have also suggested that the initial nucleophilic addition (thia-Michael addition) can be a reversible step under the reaction conditions. nih.gov

Table 1: Proposed Intermediates in Isothiourea Catalysis with Pentafluorophenyl Esters

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| Acyl Ammonium Ion | Formed from the reaction of the isothiourea catalyst with the pentafluorophenyl ester. | Highly reactive electrophile that is attacked by the nucleophile. |

| Pentafluorophenoxide | Released upon formation of the acyl ammonium intermediate. | Acts as a base to deprotonate the thiourea nucleophile. |

| Deprotonated Thiourea | The anionic form of the thiourea, generated by the pentafluorophenoxide. | The active nucleophile that participates in bond formation. |

This interactive table summarizes the key intermediates and their functions in the proposed catalytic cycle.

The pentafluorophenyl (C₆F₅) group plays a multifaceted and crucial role in directing the activity and selectivity of catalysts. Its strong electron-withdrawing nature and unique electrostatic properties are central to its function.

Firstly, the C₆F₅ group significantly increases the acidity of the N-H protons of the thiourea moiety. This enhanced acidity facilitates the deprotonation of the thiourea by a base, such as the catalytically generated pentafluorophenoxide anion, which is a key step in the catalytic cycle. nih.gov

Secondly, in reactions utilizing pentafluorophenyl esters as substrates, the pentafluorophenoxide anion is an excellent leaving group. This property accelerates the formation of reactive intermediates, such as acyl ammonium ions. Studies comparing various aryl esters have shown that the enantioselectivity of the reaction correlates with the pKa of the corresponding phenol (B47542). Pentafluorophenyl esters, having the most acidic corresponding phenol, often provide the highest enantioselectivity. researchgate.net

Furthermore, the pentafluorophenyl group can engage in non-covalent interactions, such as phenyl-pentafluorophenyl (Ph-PFP) interactions, which can significantly enhance catalytic performance. In a dual-catalytic system for C-S cross-coupling, a Ph-PFP interaction between the photosensitizer and a metallacycle was shown to prolong the excited-state lifetime of the photosensitizer. mdpi.com This led to enhanced electron transfer efficiency and a dramatic increase in the reaction conversion rate compared to systems lacking the pentafluorophenyl group. mdpi.com These unique electrostatic and molecular stacking arrangements can be leveraged to optimize photocatalytic systems. mdpi.com

Table 2: Influence of the Pentafluorophenyl Group on Catalysis

| Feature of C₆F₅ Group | Effect | Consequence in Catalysis |

|---|---|---|

| Strong Electron-Withdrawing Nature | Increases N-H acidity of thiourea. | Facilitates deprotonation and formation of the active nucleophile. |

| Excellent Leaving Group (as C₆F₅O⁻) | Stabilizes the anionic charge. | Promotes formation of reactive intermediates and often leads to higher enantioselectivity. |

This interactive table outlines the key properties of the pentafluorophenyl group and their impact on catalytic processes.

While detailed kinetic studies specifically for this compound are not widely available, related investigations on similar catalytic systems provide valuable insights. For instance, kinetic resolutions performed using chiral isothiourea catalysts have been studied to determine their efficiency. beilstein-journals.org Such studies are crucial for understanding the relative rates of reaction of the two enantiomers of a racemic substrate, which is quantified by the selectivity factor (s-factor).

In many organocatalytic reactions involving thioureas, the rate-determining step is often associated with the turnover-limiting step of the catalytic cycle. Based on the mechanistic pathways proposed, the rate could be limited by several steps: the formation of the key reactive intermediate (e.g., the acyl ammonium ion), the nucleophilic attack, or the final product release and catalyst regeneration step.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For derivatives of thiourea (B124793), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in providing reliable data on molecular geometry, vibrational frequencies, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 1-Pentafluorophenyl-2-thiourea, DFT calculations would identify the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

Studies on structurally similar compounds, such as N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl)urea], show a strong correlation between DFT-calculated geometries and experimental data from X-ray diffraction, with deviations in bond lengths often being minimal. The presence of the pentafluorophenyl ring, a bulky and strongly electron-withdrawing group, significantly influences the molecule's planarity and the orientation of the thiourea moiety. The electronic structure analysis reveals how electrons are distributed among molecular orbitals, which is fundamental to understanding the molecule's stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Lengths | C=S | ~1.68 Å | Typical thiocarbonyl bond length. |

| C-N (Thiourea) | ~1.35 - 1.40 Å | Partial double bond character. | |

| C-N (Ring) | ~1.42 Å | Single bond connecting the ring to the thiourea group. | |

| C-F | ~1.34 Å | Average carbon-fluorine bond length in the aromatic ring. | |

| Bond Angles | N-C-N (Thiourea) | ~118° | Angle within the thiourea core. |

| C-N-C (Linkage) | ~125° | Angle at the nitrogen linking the two main groups. | |

| Dihedral Angle | C-N-C-C (Ring) | Variable | Describes the twist between the thiourea plane and the phenyl ring. |

Note: The values presented are illustrative and based on typical data for thiourea and pentafluorophenyl derivatives found in computational studies.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

Theoretical spectra for thiourea derivatives can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra. This correlation allows for the precise assignment of spectral bands to functional groups. For this compound, key vibrational modes would include N-H stretching, C=S (thione) stretching, and vibrations characteristic of the C-F bonds and the pentafluorophenyl ring.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amine/Amide (NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=S Stretch | Thiocarbonyl | 700 - 850 |

| C-N Stretch | Thiourea Core | 1400 - 1500 |

| C-F Stretch | Pentafluorophenyl Ring | 1100 - 1400 |

Note: Frequencies are typical ranges for these functional groups and are highly dependent on the specific molecular environment and computational method.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is relevant for its potential use in optoelectronic devices. The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl group is expected to lower the energy of both the HOMO and LUMO levels. Computational studies on a similar pentafluorophenyl-urea derivative calculated a HOMO-LUMO gap of 3.0785 eV, suggesting potential applications in optoelectronics. A similar range would be expected for the thiourea analog, indicating significant electronic stability. From the HOMO and LUMO energies, important quantum chemical parameters like hardness, chemical potential, and electronegativity can be derived to further quantify reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Symbol | Formula | Predicted Characteristic |

| HOMO Energy | E(HOMO) | - | Relatively low energy due to electron-withdrawing groups. |

| LUMO Energy | E(LUMO) | - | Significantly lowered by the pentafluorophenyl ring. |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Moderately large, indicating high kinetic stability. |

| Hardness | η | (E(LUMO) - E(HOMO))/2 | High, corresponding to lower reactivity. |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | High, reflecting the molecule's ability to attract electrons. |

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, MEP analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative sulfur atom of the thiocarbonyl group (C=S) and the fluorine atoms of the phenyl ring. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine groups (N-H), making them potential hydrogen bond donors. A region of positive electrostatic potential, known as a π-hole, is also anticipated above the center of the electron-deficient pentafluorophenyl ring.

This information is invaluable for predicting how the molecule will interact with other molecules, including solvents or biological receptors.

DFT calculations can also be used to explore chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, and high-energy transition states. By calculating the energy barriers (activation energies) between these states, chemists can predict reaction rates and determine the most likely mechanism. For thiourea derivatives, this could include studying tautomeric equilibria (thione vs. thiol forms) or their role as catalysts or intermediates in synthetic reactions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study how the molecule flexes and changes shape in different environments, such as in various solvents.

Simulate Intermolecular Interactions: Model how multiple molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules.

Investigate Binding to Biological Targets: If the molecule has potential biological activity, MD simulations can be used to explore its binding stability and interactions within the active site of a protein or enzyme.

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a system, offering crucial insights into its real-world behavior.

Conformational Flexibility and Stability in Diverse Environments

The structure of this compound allows for considerable conformational flexibility, primarily due to rotation around the single bonds of the thiourea backbone and the bond connecting the thiourea moiety to the pentafluorophenyl ring. Theoretical studies on related disubstituted thioureas reveal that the conformational landscape is typically dominated by a few stable conformers. researchgate.net The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular hydrogen bonding.

Table 1: Key Conformational Features of Aryl Thiourea Derivatives

| Feature | Description | Influencing Factors | Reference |

|---|---|---|---|

| Rotational Isomers | Existence of E/Z rotamers around the C-N bonds of the amide and thiourea groups. | Steric hindrance (e.g., 1,3-allylic strain), solvent polarity. | github.io |

| Planarity | The dihedral angle between the aryl ring and the thiourea plane. | Substitution on the aryl ring, intramolecular hydrogen bonding. | doaj.org |

| Conformational States | Coexistence of different conformers (e.g., CT and TT configurations). | Energetic stability, intermolecular packing forces in solid state. | researchgate.net |

| Solvent Sensitivity | Conformational equilibria can be shifted by the solvent environment. | Hydrogen bonding interactions between the solute and solvent molecules. | researchgate.net |

Intermolecular Interactions and Solvent Effects

The chemical structure of this compound facilitates a variety of intermolecular interactions that govern its physical properties and behavior in solution. The thiourea moiety is an excellent hydrogen-bond donor (two N-H groups) and acceptor (the sulfur atom), enabling the formation of robust hydrogen-bonding networks. github.io These interactions are fundamental to the crystal packing of related compounds and their ability to act as organocatalysts. semanticscholar.orgscispace.com

The pentafluorophenyl group introduces additional, powerful non-covalent interactions. researchgate.net Its electron-deficient aromatic system is prone to π-π stacking interactions with other aromatic rings. Furthermore, the high electronegativity of the fluorine atoms creates a significant quadrupole moment on the ring, enhancing dipole-dipole forces and enabling potential anion-π or lone pair-π interactions. researchgate.net

Solvent choice can significantly modulate these interactions and, consequently, the compound's behavior. researchgate.netacs.org In polar, hydrogen-bond-accepting solvents, the solvent molecules can compete for the N-H hydrogen bonds, disrupting self-associated structures. Conversely, non-polar, aromatic solvents might favor π-π stacking interactions. These solvent effects can influence conformational equilibria and are a critical consideration in applications like catalysis, where the precise arrangement of the molecule is key to its function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov For thiourea derivatives, QSAR models have been instrumental in identifying the key molecular features that govern their efficacy as therapeutic agents.

Numerous QSAR studies on various series of thiourea derivatives have highlighted several critical molecular descriptors:

Hydrophobicity (LogP): The octanol-water partition coefficient is frequently identified as a crucial parameter, suggesting that the ability of the molecule to cross biological membranes and engage in hydrophobic interactions with a receptor is vital for its activity. nih.govniscpr.res.insciencepublishinggroup.com

Electronic Properties: Descriptors such as electronegativity and the presence of electron-withdrawing groups (like the pentafluorophenyl group) can significantly influence activity, likely by modulating the hydrogen-bonding capacity of the N-H groups or the interaction of the molecule with metallic centers in enzymes. aqa.org.arresearchgate.net

Steric and Topological Descriptors: Molecular mass, van der Waals volume, and conformational flexibility are often correlated with biological activity. nih.govresearchgate.net These parameters relate to how well the molecule fits into a specific binding site and the entropic cost of binding. niscpr.res.in

A QSAR study on thiourea derivatives as anti-hepatitis C virus (HCV) agents found that activity was significantly correlated with hydrophobicity and conformational flexibility. nih.govniscpr.res.in Another study on anticancer thioureas determined that properties like mass, polarizability, and the frequency of specific bonds were key predictors of cytotoxicity. nih.govresearchgate.net These models provide a predictive framework for designing new, more potent analogues of this compound by optimizing these key descriptors.

Table 2: Common Descriptors in QSAR Models for Thiourea Derivatives

| Descriptor Type | Specific Example | Influence on Biological Activity | Reference(s) |

|---|---|---|---|

| Hydrophobic | ClogP (Calculated LogP) | Correlates with membrane permeability and hydrophobic interactions at the target site. | nih.govniscpr.res.insciencepublishinggroup.com |

| Electronic | Electronegativity, Dipole Moment | Affects hydrogen bonding strength and electrostatic interactions. | researchgate.net |

| Steric/Topological | Molecular Weight, Van der Waals Volume | Influences the fit of the molecule within a receptor's binding pocket. | researchgate.net |

| Structural | Presence/Absence of specific functional groups | Indicator variables can account for the positive or negative effects of certain substituents. | nih.gov |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ksu.edu.tr It is widely used to understand how potential drugs, such as this compound, interact with biological targets like proteins and enzymes at the molecular level. researchgate.net

Docking studies performed on a wide range of thiourea derivatives have revealed their potential to inhibit various enzymes and proteins implicated in disease. mdpi.com The thiourea scaffold is particularly effective at forming key interactions within enzyme active sites. biointerfaceresearch.com

Hydrogen Bonding: The N-H groups consistently act as hydrogen bond donors to amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls), while the thione sulfur can act as a hydrogen bond acceptor. nih.gov

Hydrophobic and π-Interactions: The aryl substituent, in this case, the pentafluorophenyl ring, typically occupies a hydrophobic pocket within the binding site, engaging in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. arabjchem.org

Potential biological targets for thiourea derivatives identified through docking and experimental studies include various kinases, nih.gov DNA gyrase, nih.gov carbonic anhydrases, nih.gov and urease. biointerfaceresearch.com For instance, docking of fluorinated thiourea derivatives into the active site of mitogen-activated protein kinase-2 (MK-2) suggested a plausible mechanism for their cytotoxic activity. nih.gov Similarly, studies targeting bacterial enzymes have shown that thiourea derivatives can effectively inhibit their function, highlighting their potential as antibacterial agents. nih.govfip.org These simulations suggest that this compound is a promising scaffold for interacting with a diverse range of biological targets, guided by the dual hydrogen-bonding capability of the thiourea core and the unique interaction potential of the pentafluorophenyl ring.

Table 3: Potential Biological Targets for Thiourea Derivatives Investigated by Molecular Docking

| Target Class | Specific Example | Key Interactions Observed | Reference(s) |

|---|---|---|---|

| Kinases | BRAF, MK-2, EGFR | Hydrogen bonds with hinge region residues, hydrophobic interactions in the ATP-binding pocket. | ksu.edu.trbiointerfaceresearch.comnih.gov |

| Bacterial Enzymes | DNA Gyrase B | Hydrogen bonding with Asp and Thr residues, interaction with water molecules. | nih.gov |

| Hydrolases | Urease, Carbonic Anhydrase | Interaction with metal ions (e.g., Ni, Zn) in the active site, hydrogen bonds with catalytic residues. | biointerfaceresearch.comnih.gov |

| Apoptosis Regulators | Bcl-xL, PARP1 | Hydrogen bonds, π-π stacking, and hydrophobic interactions with active site residues. | arabjchem.org |

Biological and Medicinal Chemistry Research

Biological Activities of 1-Pentafluorophenyl-2-thiourea Derivatives

Thiourea (B124793) derivatives, in general, are recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and antiprotozoal properties. csic.esunizar.es The introduction of a pentafluorophenyl group into the thiourea structure has been explored to modulate and enhance these biological effects. ontosight.ainih.gov

Derivatives of this compound have demonstrated notable potential as anticancer agents, engaging in various mechanisms to impede cancer progression. csic.esunizar.esd-nb.info

Research has shown that certain derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, 1-(4"-Chlorophenyl)-3-(pentafluorophenyl)-thiourea has been identified as a potent inhibitor of adipocyte differentiation, a process linked to obesity which is a risk factor for several cancers. nih.govresearchgate.net This compound exhibited an IC50 value of 740.00 ± 2.36 nM in 3T3-L1 cell lines, demonstrating significantly higher potency than the standards epigallocatechin gallate and curcumin. nih.govresearchgate.net

The cytotoxic effects of these derivatives have been observed against a range of human cancer cell lines. nih.gov For example, some thiourea derivatives have shown significant cytotoxic effects against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in some cases being lower than the standard chemotherapeutic drug doxorubicin. nih.gov The inhibition of enzymes crucial for cancer cell survival and proliferation, such as Lysine-specific demethylase 1 (LSD1), is a key mechanism. semanticscholar.org Pharmacological inhibition of LSD1 has been shown to suppress cancer cell growth. semanticscholar.org

Table 1: Inhibition of Adipocyte Differentiation by a this compound Derivative

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(4"-Chlorophenyl)-3-(pentafluorophenyl)-thiourea | 3T3-L1 | 740.00 ± 2.36 |

| Epigallocatechin gallate (Standard) | 3T3-L1 | 16,730 ± 1,340 |

| Curcumin (Standard) | 3T3-L1 | 18,620 ± 740 |

Data sourced from studies on the inhibition of adipogenesis. nih.govresearchgate.net

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Some tubulin inhibitors, a class of anticancer drugs, have shown effectiveness against cancer cells that are resistant to other common treatments like colchicine, paclitaxel, and vinblastine. acs.org While direct evidence for this compound derivatives in reversing treatment resistance is still emerging, the broader class of thiourea-based compounds is being investigated for this potential. The ability of certain compounds to remain active in chemoresistant cell lines suggests a mechanism of action that bypasses or overcomes common resistance pathways. acs.org